

## An In-depth Technical Guide to 2-Azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Azaspiro[4.5]decan-3-one

Cat. No.: B195782 Get Quote

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**2-Azaspiro[4.5]decan-3-one** is a spirocyclic lactam that has garnered significant interest in the fields of medicinal chemistry and neuropharmacology. Its structural relationship to the anticonvulsant drug gabapentin has made it a key intermediate in pharmaceutical synthesis and a subject of investigation for its own biological activities. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and biological properties, with a focus on its potential as a neuroprotective agent.

## **Chemical Identity**

The chemical compound with the systematic name **2-Azaspiro**[**4.5]decan-3-one** is a well-defined entity in chemical literature and databases.

IUPAC Name: 2-azaspiro[4.5]decan-3-one[1]

Synonyms: A variety of synonyms are used to refer to this compound, reflecting its discovery, chemical structure, and relationship to other compounds. The most prominent of these is Gabapentin-lactam.



| Synonym                                      | Reference |
|----------------------------------------------|-----------|
| Gabapentin-lactam                            | [2][3][4] |
| Gabapentin lactam                            | [2][3][4] |
| 2-Azaspiro(4.5)decan-3-one                   |           |
| 1-(Aminomethyl)cyclohexaneacetic acid lactam |           |
| 4,4-Pentamethylene-2-pyrrolidinone           |           |
| 3,3-Pentamethylene-4-butyrolactam            |           |
| Gabapentin Related Compound A                | _         |
| Gabapentin Impurity A                        | -         |

#### Chemical Structure and Properties:

| Property          | Value                                                                  | Reference |
|-------------------|------------------------------------------------------------------------|-----------|
| CAS Number        | 64744-50-9                                                             |           |
| Molecular Formula | C <sub>9</sub> H <sub>15</sub> NO                                      | [1]       |
| Molecular Weight  | 153.22 g/mol                                                           | [1]       |
| Appearance        | White solid                                                            |           |
| Melting Point     | 84-89 °C                                                               |           |
| Boiling Point     | 181 °C / 13mmHg                                                        |           |
| SMILES            | C1CCC2(CC1)CC(=O)NC2                                                   | [1]       |
| InChI             | InChI=1S/C9H15NO/c11-8-6-<br>9(7-10-8)4-2-1-3-5-9/h1-7H2,<br>(H,10,11) | [1]       |

## Synthesis of 2-Azaspiro[4.5]decan-3-one



The synthesis of **2-Azaspiro**[**4.5]decan-3-one** is well-documented, often as a crucial step in the production of gabapentin. Several methods have been reported, with the Hofmann rearrangement of **1,1-cyclohexanediacetic** acid monoamide being a common strategy.

# Experimental Protocol: Hofmann Reaction using Trichloroisocyanuric Acid (TCCA)

This protocol describes the synthesis of **2-Azaspiro**[**4.5]decan-3-one** from **1,1-** cyclohexanediacetic acid monoamide.

#### Materials:

- 1,1-cyclohexanediacetic acid monoamide
- Methanol
- Trichloroisocyanuric acid (TCCA)
- 12% Sodium hydroxide (NaOH) solution
- Toluene

#### Procedure:

- Preparation of N-chloroamide: A suspension of 1,1-cyclohexanediacetic acid monoamide (100 g, 0.5025 mol) in methanol (600 mL) is heated to 45–50 °C with stirring for 30 minutes to obtain a clear solution.
- The solution is then cooled to 20–25 °C.
- TCCA (38.47 g, 0.166 mol) is added in three portions over 45 minutes with continuous stirring. The reaction mixture will become turbid.
- The reaction is stirred for an additional hour until the starting material is no longer detectable by thin-layer chromatography (TLC).
- Cyclization: The resulting solution is added to a stirred mixture of 12% NaOH solution (750 g) at 0–5 °C over 1 hour.



- The reaction mixture is stirred for another 2 hours at 0–5 °C.
- The temperature is slowly raised to 15–20 °C and maintained for 2 hours.
- The temperature is then increased to 50 °C, and toluene (200 mL) is added.
- The layers are separated, and the aqueous layer is extracted with toluene.
- The combined organic layers are washed with water and concentrated under reduced pressure to yield **2-Azaspiro[4.5]decan-3-one**.

## **Biological Activity and Mechanism of Action**

**2-Azaspiro**[**4.5**]**decan-3-one** has demonstrated significant neuroprotective properties, distinguishing it from its derivative, gabapentin.

## **Neuroprotection in Huntington's Disease Model**

In a transgenic mouse model of Huntington's disease (R6/2 mice), treatment with **2- Azaspiro[4.5]decan-3-one** resulted in improved motor performance on a narrow beam walking test.[2][3] Furthermore, a notable reduction in neuronal nuclear and cytoplasmic inclusions was observed in the brains of the treated mice.[2]

### **Reduction of Ischemia-Induced Glutamate Release**

In rat hippocampal slices subjected to ischemia-like conditions (oxygen-glucose deprivation), **2-Azaspiro[4.5]decan-3-one** (at a concentration of 100  $\mu$ M) was found to reduce the release of the excitatory neurotransmitter glutamate by 42.5%.[5][6] This effect is believed to contribute to its neuroprotective capabilities.

## **Protection of Retinal Ganglion Cells**

In a rat model of acute retinal ischemia, administration of **2-Azaspiro[4.5]decan-3-one** doubled the number of surviving retinal ganglion cells compared to the control group.[5][6] This neuroprotective effect was not observed with gabapentin under the same conditions.[5][6]

# Proposed Mechanism of Action: Opening of Mitochondrial ATP-Dependent Potassium (mitoKATP)



## **Channels**

The primary mechanism underlying the neuroprotective effects of **2-Azaspiro[4.5]decan-3-one** is attributed to its ability to open mitochondrial ATP-dependent potassium (mitoKATP) channels. [2][3][6] The mean plasma concentration of the compound in the Huntington's disease study was found to be near its EC50 for opening these channels.[2] The opening of mitoKATP channels is thought to lead to a cascade of events that ultimately result in neuroprotection.

The proposed mechanism is illustrated in the following diagram:





Click to download full resolution via product page

Proposed neuroprotective mechanism of **2-Azaspiro[4.5]decan-3-one**.

## **Quantitative Biological Data**



The following table summarizes the key quantitative data related to the biological activity of **2-Azaspiro[4.5]decan-3-one**.

| Assay                             | Organism/Mode<br>I                                                     | Parameter                                            | Value                      | Reference |
|-----------------------------------|------------------------------------------------------------------------|------------------------------------------------------|----------------------------|-----------|
| Glutamate<br>Release              | Rat hippocampal slices (in vitro)                                      | % Inhibition of ischemia-induced release (at 100 μM) | 42.5%                      | [5][6]    |
| Retinal Ganglion<br>Cell Survival | Rat model of acute retinal ischemia (in vivo)                          | Fold increase in surviving cells vs. control         | ~2-fold                    | [5][6]    |
| Motor<br>Performance              | R6/2 transgenic<br>mouse model of<br>Huntington's<br>disease (in vivo) | Improvement in narrow beam walking test              | Significant<br>improvement | [2][3]    |
| Protein<br>Aggregate<br>Reduction | R6/2 transgenic<br>mouse model of<br>Huntington's<br>disease (in vivo) | Reduction in neuronal inclusions                     | Marked reduction           | [2]       |

# Experimental Protocols for Biological Assays In Vitro Ischemia-Induced Glutamate Release Assay

Model: Rat hippocampal slices.

#### Procedure:

- Hippocampal slices from rats are prepared and maintained in a superfusion system.
- Ischemia-like conditions are induced by using a glucose-free medium equilibrated with 95% N<sub>2</sub> and 5% CO<sub>2</sub>.



- The release of [<sup>3</sup>H]glutamate is monitored in the presence and absence of 2-Azaspiro[4.5]decan-3-one (100 μM).
- The percentage reduction in glutamate release in the presence of the compound is calculated relative to the control (ischemia-only) condition.

#### In Vivo Acute Retinal Ischemia Model

Model: Rats.

#### Procedure:

- Acute retinal ischemia is induced in one eye of each rat by elevating the intraocular pressure above the systolic blood pressure for a defined period (e.g., 1 hour).
- Animals are treated with 2-Azaspiro[4.5]decan-3-one or a vehicle control.
- After a recovery period (e.g., 2 weeks), the animals are euthanized, and the retinas are processed for histological analysis.
- The number of surviving retinal ganglion cells is quantified and compared between the treated and control groups.

## Conclusion

**2-Azaspiro**[**4.5**]**decan-3-one** is a compound of significant interest due to its demonstrated neuroprotective effects, which appear to be mediated through the opening of mitochondrial ATP-dependent potassium channels. Its ability to reduce glutamate excitotoxicity and protect neurons in models of Huntington's disease and retinal ischemia suggests its potential as a therapeutic agent for neurodegenerative disorders. Further research is warranted to fully elucidate its mechanism of action and to explore its clinical potential. This technical guide provides a foundational resource for scientists and researchers engaged in the study and development of novel neuroprotective strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. 2-Azaspiro(4.5)decan-3-one | C9H15NO | CID 47457 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gabapentin-lactam, but not gabapentin, reduces protein aggregates and improves motor performance in a transgenic mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gabapentin-lactam (8-aza-spiro[5,4]decan-9-on; GBP-L) inhibits oxygen glucose deprivation-induced [3H]glutmate release and is a neuroprotective agent in amodel of acute retinal ischemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The effect of gabapentin and gabapentin-lactam on retinal ganglion cell survival. Situation after acute retinal ischemia in animal models] PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Azaspiro[4.5]decan-3-one]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b195782#2-azaspiro-4-5-decan-3-one-iupac-name-and-synonyms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com